molecular formula C18H18N2O3 B10892098 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10892098
M. Wt: 310.3 g/mol
InChI Key: FWLJJUOQZANESF-UHFFFAOYSA-N
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Description

2-Amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by:

  • A 4-hydroxyphenyl substituent at the 4-position of the chromene core.
  • 7,7-Dimethyl groups on the cyclohexenone ring.
  • A cyano (-CN) group at the 3-position and an amino (-NH2) group at the 2-position.

The hydroxyl group on the aryl ring may enhance hydrogen-bonding interactions with biological targets, while the 7,7-dimethyl groups contribute to structural rigidity .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H18N2O3/c1-18(2)7-13(22)16-14(8-18)23-17(20)12(9-19)15(16)10-3-5-11(21)6-4-10/h3-6,15,21H,7-8,20H2,1-2H3

InChI Key

FWLJJUOQZANESF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • 4-Hydroxybenzaldehyde (aromatic aldehyde)

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

    • Malononitrile

  • Catalyst : Potassium tertiary butoxide (1.2 equiv)

  • Solvent : THF:methanol (3:1 ratio)

  • Time : 4–6 hours

The base facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to dimedone and subsequent cyclization.

Purification and Characterization

  • Purification : Column chromatography (ethyl acetate:n-hexane, 3:7).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.36–7.21 (m, Ar-H), 6.61 (s, NH₂), 4.13 (s, CH), 2.32 (s, CH₂), 1.05 (s, CH₃).

    • ¹³C NMR (100 MHz, CDCl₃) : δ 193.4 (C=O), 158.1 (CN), 128.7–113.6 (aromatic carbons).

    • LCMS : m/z 310.3 [M+H]⁺.

Catalyst-Free Synthesis in Ethanol

An eco-friendly, catalyst-free protocol utilizes ethanol as the sole solvent, eliminating the need for hazardous bases or metal catalysts. This method involves:

Optimized Reaction Parameters

ParameterValue
SolventEthanol (reagent-grade)
TemperatureRoom temperature (25°C)
Time3–4 hours
Yield89–92%

Procedure

  • Reactants :

    • 4-Hydroxybenzaldehyde (1.0 equiv)

    • Dimedone (1.0 equiv)

    • Malononitrile (1.2 equiv)

  • Solvent Volume : 10 mL per mmol of aldehyde.

  • Workup : Filtration followed by recrystallization from ethanol.

Advantages Over Catalyzed Methods

  • Simplified Purification : Avoids column chromatography; recrystallization suffices.

  • Environmental Benefits : Ethanol is non-toxic and biodegradable.

Solvent Screening and Optimization

Studies comparing solvent systems highlight ethanol as optimal for balancing reaction rate and yield. Key findings include:

SolventYield (%)Reaction Time (h)
Ethanol923.5
Methanol864.0
Acetonitrile785.0
Water<50>6

Ethanol’s polar protic nature enhances reactant solubility and stabilizes intermediates via hydrogen bonding.

Structural Confirmation and Analytical Data

Elemental Analysis

ElementCalculated (%)Observed (%)
C67.7867.82
H6.266.25
N7.907.89
O18.0618.04

Discrepancies ≤0.04% validate synthetic purity.

Comparative Spectral Analysis

TechniqueKey Peaks/Values
FT-IR 3340 cm⁻¹ (NH₂), 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
LC-MS m/z 310.3 [M+H]⁺, 332.3 [M+Na]⁺

Scalability and Industrial Feasibility

Both catalyzed and catalyst-free methods demonstrate scalability:

  • Batch Size : Up to 50 mmol without yield reduction.

  • Cost Analysis :

    • Catalyst-free: $12.50 per gram (ethanol recovery reduces costs).

    • K tert-butoxide: $18.20 per gram .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) participates in condensation reactions with carbonyl-containing compounds. For example:

  • Schiff base formation with aldehydes under mild acidic conditions (ethanol, 40°C) yields imine derivatives .

  • Acylation reactions with acetyl chloride or acetic anhydride produce N-acetylated derivatives, enhancing metabolic stability.

Table 1: Reaction conditions for amino group modifications

Reaction TypeReagent/CatalystSolventTemperatureYield (%)Source
Schiff base formation4-NitrobenzaldehydeEthanol40°C92
AcetylationAcetic anhydrideDMFReflux85

Electrophilic Aromatic Substitution (EAS)

The 4-hydroxyphenyl group directs electrophiles to the ortho and para positions:

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the hydroxyl group .

  • Halogenation (e.g., bromination) occurs regioselectively under FeBr₃ catalysis .

Key observation : Steric hindrance from the chromene scaffold reduces reactivity compared to simpler phenols .

Nitrile Group Transformations

The -CN group undergoes hydrolysis and cycloaddition reactions:

  • Acid-catalyzed hydrolysis (HCl, H₂O, reflux) converts the nitrile to a carboxylic acid .

  • Click chemistry with azides under Cu(I) catalysis forms tetrazole derivatives .

Spectroscopic evidence : FT-IR spectra show characteristic -CN stretching at 2,189 cm⁻¹, which disappears post-hydrolysis .

Ketone Reactivity

The 5-oxo group participates in:

  • Enolate formation with KOtBu in THF, enabling C-alkylation at position 6 .

  • Reduction using NaBH₄ yields the secondary alcohol without affecting other functional groups.

Table 2: Reduction outcomes under different conditions

Reducing AgentSolventTemperatureConversion (%)Byproducts
NaBH₄MeOH0°C78None
LiAlH₄THFReflux95<5% decomposition

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs due to its multiple reactive sites:

  • Chromene ring expansion with malononitrile and aldehydes forms fused polycyclic systems .

  • Catalyst-dependent outcomes : NS-doped graphene oxide quantum dots (30 mg) in ethanol achieve 98% yield in three-component reactions .

Optimized MCR protocol :

  • Reactant ratio (1:1.1:1 aldehyde/nucleophile/malononitrile)

  • NS-GOQDs catalyst (30 mg)

  • Ethanol solvent at 40°C for <60 minutes .

Oxidation of the Hydroxyl Group

The phenolic -OH group is susceptible to:

  • Quinone formation using Fremy's salt (K₂SO₄·KHSO₄) in aqueous buffer (pH 7).

  • Protection strategies : TBDMSCl in DMF protects the hydroxyl group prior to nitrile hydrolysis .

Solid-State Reactivity

Crystallographic studies (C59, Acta Cryst. 2003) reveal:

  • Hydrogen bonding between NH₂ and carbonyl oxygen stabilizes the enol tautomer .

  • π-Stacking interactions between chromene systems influence photochemical dimerization .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation. It has been shown to affect various signaling pathways associated with cancer growth.
  • In Vitro Studies : Research demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For example, studies on breast and colon cancer cell lines showed reduced viability upon treatment with this compound.
  • In Vivo Studies : Animal models treated with the compound exhibited decreased tumor growth rates compared to control groups. This suggests potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound also displays promising antimicrobial activity:

  • Bacterial Inhibition : It has shown effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains.
  • Antifungal Activity : In vitro tests indicated significant antifungal effects against Candida species, highlighting its potential use in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored through various assays:

  • Cytokine Production : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : In models of acute inflammation, treatment resulted in decreased edema and pain response, suggesting its utility in managing inflammatory conditions.

Table of Synthetic Routes

StepReagentsConditionsYield
1Aromatic aldehyde + Dimedone + MalononitrileBase (K-tert-butoxide), THFHigh
2Purification via chromatography

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic contexts:

  • Chronic Inflammation : A study involving patients showed significant improvement when treated with derivatives of this compound.
  • Cancer Therapy : In a clinical trial for cancer treatment, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural modifications among analogs include:

Aryl Group at 4-Position :

  • Electron-donating groups (e.g., methoxy) : Improve lipophilicity and membrane permeability but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., nitro, chloro) : Enhance electronic effects but decrease solubility.
  • Hydroxyl group : Balances solubility (via hydrogen bonding) and target interaction but may increase susceptibility to oxidation .

Substituents at the 7-Position: 7,7-Dimethyl: Common in derivatives like the target compound, stabilizing the chromene core.

Physicochemical Properties

  • Melting Points :
    • 4-Chlorophenyl derivative: 207–208°C .
    • Methoxy-substituted analogs: Generally lower solubility due to increased lipophilicity .
  • Crystallographic Data: The target compound’s chromene core adopts a half-boat conformation (cyclohexenone ring) and a "V" shape (pyran ring), common in this class .

Key Research Findings

Anticancer Potency : The hydroxyl group in the target compound may enhance binding to apoptosis-related proteins compared to nitro or chloro analogs, which prioritize electronic effects over solubility .

Metabolic Stability : Methoxy groups improve metabolic stability but reduce aqueous solubility, whereas hydroxyl groups offer a balance .

Steric Effects : 7,7-Dimethyl groups prevent ring puckering, maintaining the chromene’s bioactive conformation .

Biological Activity

The compound 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 144036-34-0) is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 314.35 g/mol. The structure includes a chromene core with an amino group and a hydroxyl-substituted phenyl group that contribute to its biological activity.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. The compound has shown promising activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibits cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for preventing oxidative stress-related diseases. In various assays:

  • DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant .
  • Mechanism : The antioxidant activity is believed to stem from the hydroxyl group on the phenyl ring, which can donate electrons and neutralize free radicals .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer’s disease, treatment with this compound resulted in improved cognitive functions and reduced amyloid-beta plaque accumulation .
  • Mechanism : The neuroprotective effects may be linked to its ability to inhibit neuroinflammation and oxidative stress in neuronal cells .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile:

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-710Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest
AntioxidantDPPH Radical ScavengingN/AElectron donation from hydroxyl group
NeuroprotectiveAlzheimer's ModelN/AInhibition of neuroinflammation and oxidative stress

Case Studies

  • Anticancer Study : A study conducted by Kemnitzer et al. (2008) reported that similar chromene derivatives exhibited significant cytotoxicity against several cancer cell lines. This supports the potential application of our compound in cancer therapy .
  • Neuroprotection Study : Research by Brühlmann et al. (2001) demonstrated that compounds with similar structures could mitigate cognitive decline in Alzheimer’s models by reducing oxidative damage .

Q & A

Basic: What are the key synthetic routes for this compound, and how is purity validated?

Answer:
The compound is typically synthesized via a one-pot, three-component reaction involving aldehydes, malononitrile, and dimedone derivatives under reflux conditions. Purity is validated using:

  • Recrystallization (e.g., ethanol/toluene mixtures) .
  • Spectroscopic techniques :
    • IR spectroscopy : Confirms nitrile (C≡N, ~2195 cm⁻¹) and carbonyl (C=O, ~1638 cm⁻¹) groups .
    • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ ~4.5–5.5 ppm) .

Basic: What crystallographic parameters are critical for confirming the molecular structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

ParameterTypical ValuesSignificance
R factor 0.045–0.187Measures agreement between observed/calculated data; lower values indicate higher accuracy .
Data-to-parameter ratio 13.8–15.3Ratios >10 ensure model reliability .
Unit cell dimensions e.g., a = 8.5931 Å, b = 8.7409 ÅValidates spatial arrangement .

Advanced: How do substituents on the phenyl ring influence conformational stability?

Answer:
Substituents (e.g., -CH₃, -Cl, -OH) alter steric and electronic effects, impacting ring conformations:

  • Electron-donating groups (e.g., -OCH₃): Stabilize sofa conformations in fused cyclohexenone-pyran systems via intramolecular H-bonding .
  • Electron-withdrawing groups (e.g., -Cl): Increase torsional strain, leading to distorted chair conformations .
  • Hydroxyphenyl groups : Enhance intermolecular H-bonding networks, improving crystal packing .

Advanced: How to resolve contradictions in crystallographic data (e.g., conflicting R factors)?

Answer:
Discrepancies in R factors (e.g., 0.045 vs. 0.187 ) arise from:

  • Data quality : Higher R values may indicate poor crystal quality or absorption effects. Use multi-scan corrections (e.g., SADABS ).
  • Temperature : Data collected at 296 K vs. 298 K can affect thermal motion modeling .
  • Refinement strategies : Constrain H-atom parameters or use anisotropic displacement models for heavy atoms .

Advanced: What hydrogen-bonding patterns stabilize the crystal lattice?

Answer:
Intermolecular N–H⋯N and N–H⋯O bonds create corrugated layers parallel to the bc plane . Example metrics:

BondD–H⋯ADistance (Å)Angle (°)
N–H⋯N1.98–2.122.8–3.1155–170
N–H⋯O2.01–2.152.7–3.0145–165

These interactions are critical for stabilizing the supramolecular architecture .

Advanced: How to optimize eco-friendly synthesis for this compound?

Answer:
Replace organic solvents with water to reduce environmental impact:

  • One-pot aqueous synthesis : Achieves yields >80% using catalytic β-cyclodextrin .
  • Microwave-assisted methods : Reduce reaction time from hours to minutes .
  • Green metrics : Calculate E-factor (waste/product ratio) and atom economy to validate sustainability .

Basic: How to analyze substituent effects on bioactivity using SAR studies?

Answer:

  • Antimicrobial assays : Test against E. coli or S. aureus to correlate substituent electronegativity with activity .
  • Antioxidant assays : Use DPPH radical scavenging to link phenolic -OH groups to efficacy .
  • Data interpretation : Plot IC₅₀ values against Hammett σ constants to quantify electronic effects .

Advanced: What computational methods validate experimental conformational data?

Answer:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD torsional angles .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., H-bonding, π-stacking) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) .

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